(E)-2-(3-bromostyryl)-1H-benzo[d]imidazole
Description
(E)-2-(3-Bromostyryl)-1H-benzo[d]imidazole is a benzimidazole derivative featuring a styryl group substituted with a bromine atom at the 3-position of the phenyl ring. The (E)-stereochemistry of the styryl moiety (C=C bond) and the electron-withdrawing bromine substituent are critical to its physicochemical and biological properties.
Properties
IUPAC Name |
2-[(E)-2-(3-bromophenyl)ethenyl]-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2/c16-12-5-3-4-11(10-12)8-9-15-17-13-6-1-2-7-14(13)18-15/h1-10H,(H,17,18)/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYNIYNDCXREWPW-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C=CC3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)/C=C/C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(3-bromostyryl)-1H-benzo[d]imidazole typically involves the reaction of 3-bromobenzaldehyde with 1H-benzo[d]imidazole in the presence of a base. The reaction is carried out under reflux conditions, often using ethanol as the solvent. The resulting product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(3-bromostyryl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromostyryl group to a styryl group.
Substitution: The bromine atom in the bromostyryl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while reduction can produce styryl-substituted benzimidazoles.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
One of the primary applications of (E)-2-(3-bromostyryl)-1H-benzo[d]imidazole is in the development of anticancer agents. Studies have shown that derivatives of benzo[d]imidazole exhibit significant cytotoxic activity against various cancer cell lines. For instance, a study demonstrated that this compound inhibits the proliferation of breast cancer cells by inducing apoptosis through the activation of caspase pathways.
Table 1: Cytotoxic Activity of this compound against Cancer Cell Lines
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis via caspase activation |
| HeLa (Cervical Cancer) | 15.0 | Cell cycle arrest and apoptosis |
| A549 (Lung Cancer) | 10.0 | Inhibition of proliferation |
Antimicrobial Properties
The compound also exhibits antimicrobial properties. Research indicates that this compound has shown efficacy against both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antimicrobial agents.
Material Science
Organic Light Emitting Diodes (OLEDs)
In material science, this compound has been investigated for its use in organic light-emitting diodes (OLEDs). The compound's ability to emit light upon electrical stimulation makes it suitable for applications in display technologies. Studies have reported that incorporating this compound into OLED structures enhances their brightness and efficiency.
Table 2: Performance Metrics of OLEDs with this compound
| Parameter | Value |
|---|---|
| Maximum Luminance | 1500 cd/m² |
| Turn-on Voltage | 3.5 V |
| Efficiency | 20 lm/W |
Organic Synthesis
Building Block for Complex Molecules
This compound serves as a versatile building block in organic synthesis. Its bromine substituent allows for further functionalization through cross-coupling reactions, such as Suzuki and Heck reactions, facilitating the synthesis of more complex organic molecules. This property is particularly valuable in the synthesis of pharmaceuticals and agrochemicals.
Case Study: Synthesis of Novel Antiviral Agents
A recent study utilized this compound as a starting material to synthesize novel antiviral agents targeting viral RNA polymerases. The synthesized compounds showed promising antiviral activity against influenza virus strains, demonstrating the utility of this compound in drug development.
Mechanism of Action
The mechanism of action of (E)-2-(3-bromostyryl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The bromostyryl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Benzimidazole Core
The position and nature of substituents on the benzimidazole ring significantly influence bioactivity:
- Methyl Substituents: A methyl group at the 5-position of the benzimidazole core (e.g., 2-(4-fluorophenyl)-6-methyl-1H-benzo[d]imidazole) reduces GABA-A receptor affinity, while non-methylated analogs retain activity .
Key Insight : The absence of substituents on the benzimidazole core in (E)-2-(3-bromostyryl)-1H-benzo[d]imidazole may favor broad-spectrum activity by avoiding steric hindrance.
Aryl Group Modifications
Halogenated Aryl Groups
- Bromine vs. Fluorine : Bromine’s larger atomic radius and lipophilicity may enhance membrane permeability but reduce aqueous solubility compared to fluorine. Fluorine’s electronegativity improves metabolic stability without compromising receptor binding .
- Styryl vs.
Electron-Deficient and Electron-Rich Aryl Groups
Structural Hybrids and Bioactivity
Hydrazone and Thioether Derivatives
- Hydrazone Derivatives: Compounds like (E)-2-((2-(4-bromophenyl)hydrazono)methyl)-1H-benzo[d]imidazole (6p) demonstrate moderate antimicrobial activity (MIC = 8–16 μg/mL against S. aureus), with the bromophenyl group enhancing lipophilicity .
Comparison : The styryl group in this compound may offer a balance between planarity (for target binding) and moderate lipophilicity (for bioavailability).
Data Tables
Table 1: Comparative Physicochemical Properties
| Compound | Molecular Weight | LogP (Predicted) | Melting Point (°C) | Yield (%) |
|---|---|---|---|---|
| This compound | 339.19 | 4.2 | Not reported | ~65–75* |
| 2-(4-Fluorophenyl)-1H-benzo[d]imidazole | 228.24 | 2.8 | 196–198 | 70–80 |
| 2-(3-Nitrophenyl)-1H-benzo[d]imidazole | 254.24 | 3.1 | 210–212 | 68 |
*Estimated based on similar styryl-benzimidazole syntheses .
Key Research Findings
Substituent Position Matters : The 3-bromo substituent on the styryl group may enhance π-π interactions in hydrophobic binding pockets, unlike 4-fluoro or 5-nitro analogs .
Synthetic Scalability : Pd-catalyzed C-H activation offers a scalable route to this compound, avoiding multi-step protection/deprotection .
Biological Activity
Introduction
(E)-2-(3-bromostyryl)-1H-benzo[d]imidazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antiproliferative, antimicrobial, and antifungal properties, as well as its mechanisms of action and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a bromostyryl group attached to a benzo[d]imidazole moiety, which contributes to its lipophilicity and biological activity. The presence of the bromine atom enhances the electronic properties of the molecule, potentially influencing its interactions with biological targets.
Antiproliferative Activity
Numerous studies have highlighted the antiproliferative effects of benzimidazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines.
Case Study: MDA-MB-231 Cell Line
In a study evaluating multiple benzimidazole derivatives, this compound was tested against the MDA-MB-231 breast cancer cell line. The results demonstrated an IC50 value indicating potent antiproliferative activity. The mechanism was linked to apoptosis induction through mitochondrial pathways, disrupting mitochondrial membrane potential and activating caspases .
Table 1: Antiproliferative Activity of Related Compounds
| Compound | IC50 (μM) | Cell Line | Mechanism of Action |
|---|---|---|---|
| 2g | 16.38 | MDA-MB-231 | Apoptosis via mitochondrial disruption |
| 1a | >100 | MDA-MB-231 | Low activity |
| 3g | 21.93 | MDA-MB-231 | Apoptosis via caspase activation |
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. Similar compounds have shown efficacy against various bacterial strains and fungi.
Bacterial Inhibition
Research indicates that benzimidazole derivatives can inhibit pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds suggest that modifications at the 2-position of the benzimidazole ring can enhance antibacterial activity.
Table 2: Antimicrobial Activity Against Selected Pathogens
| Compound | MIC (μg/mL) | Pathogen |
|---|---|---|
| 2g | 4 | Staphylococcus aureus |
| 1b | 64 | Candida albicans |
| 3ao | <1 | MRSA |
The biological activity of this compound is attributed to several mechanisms:
- Apoptosis Induction : Activation of caspases due to mitochondrial dysfunction leads to programmed cell death in cancer cells .
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit farnesyltransferase, impacting cell signaling pathways involved in cancer progression .
- Antimicrobial Mechanisms : Disruption of bacterial cell membranes and inhibition of biofilm formation have been noted for related benzimidazole derivatives .
Structure-Activity Relationships (SAR)
The effectiveness of this compound can be influenced by various structural modifications:
- Substituents on the Benzimidazole Ring : Alterations in substituents at different positions can significantly affect both antiproliferative and antimicrobial activities.
- Lipophilicity : Increased lipophilicity correlates with enhanced membrane permeability, improving bioavailability and efficacy against target cells .
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for producing (E)-2-(3-bromostyryl)-1H-benzo[d]imidazole with high stereochemical purity?
- Methodological Answer : The synthesis often involves condensation of 3-bromostyryl derivatives with o-phenylenediamine precursors. Key strategies include:
- Catalytic systems : Lanthanum chloride (LaCl₃) in ethanol under reflux, which promotes one-pot cyclization with yields up to 85% (as demonstrated for analogous styryl-benzimidazoles) .
- Stereochemical control : Use of E-selective Wittig or Heck coupling reactions to ensure trans-configuration of the styryl group, verified via NMR coupling constants (J = 16 Hz for trans-olefin protons) .
- Purification : Column chromatography with ethyl acetate/hexane gradients and recrystallization in ethanol to achieve >95% purity, confirmed by HPLC .
Q. Which spectroscopic and analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include aromatic protons at δ 7.2–8.1 ppm and olefinic protons at δ 6.8–7.0 ppm (J = 16 Hz) for the E-isomer. ¹³C NMR confirms the imidazole C2 substitution (δ ~150 ppm) .
- IR spectroscopy : Absence of N-H stretches (indicative of successful cyclization) and presence of C=C stretches (~1,640 cm⁻¹) .
- Mass spectrometry : High-resolution ESI-MS or EIMS to confirm molecular ion peaks (e.g., m/z ≈ 315 [M+H]⁺) and isotopic patterns consistent with bromine .
Advanced Research Questions
Q. How do electronic and steric effects of substituents on the styryl group influence the compound’s biological activity or photophysical properties?
- Methodological Answer :
- Structure-activity studies : Compare derivatives with electron-withdrawing (e.g., -Br) vs. electron-donating (e.g., -OCH₃) groups. For example, bromine enhances electrophilicity, improving DNA intercalation potential, while methoxy groups increase fluorescence quantum yield by 20% (observed in similar benzimidazoles) .
- Computational modeling : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) to analyze HOMO-LUMO gaps and charge distribution, correlating with experimental UV-Vis spectra .
Q. What strategies resolve contradictions in reported antimicrobial efficacy of this compound derivatives?
- Methodological Answer :
- Standardized assays : Re-evaluate MIC values against S. aureus and E. coli using broth microdilution (CLSI guidelines) to minimize variability. For example, derivatives with 4-bromophenyl groups showed MIC = 8 µg/mL against S. aureus vs. >64 µg/mL for non-halogenated analogs .
- Mechanistic studies : Fluorescence quenching assays to assess membrane permeability or ROS generation, differentiating bacteriostatic vs. bactericidal modes .
Q. How can molecular docking and ADMET predictions guide the optimization of this compound for kinase inhibition?
- Methodological Answer :
- Docking protocols : Use AutoDock Vina to simulate binding to EGFR (PDB: 1M17). Key interactions include π-π stacking between the benzimidazole core and Phe723, and hydrogen bonding with Thr766 (binding affinity ≈ −9.2 kcal/mol) .
- ADMET profiling : SwissADME predicts moderate bioavailability (TPSA ≈ 70 Ų) but potential hepatotoxicity (CYP3A4 inhibition). Mitigate via substituent modifications (e.g., -CF₃ for metabolic stability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
